N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide

Solubility Physicochemical Properties Drug-likeness

N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide is a synthetic small molecule belonging to the thiomorpholine-1,1-dioxide acetamide class. It features a saturated thiomorpholine ring with a 1,1-dioxide (sulfone) moiety and an N-ethylacetamide side chain at the 2-position, yielding a molecular formula of C8H16N2O3S and a molecular weight of 220.29 g/mol.

Molecular Formula C8H16N2O3S
Molecular Weight 220.29 g/mol
Cat. No. B13174571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide
Molecular FormulaC8H16N2O3S
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1CNCCS1(=O)=O
InChIInChI=1S/C8H16N2O3S/c1-7(11)10-3-2-8-6-9-4-5-14(8,12)13/h8-9H,2-6H2,1H3,(H,10,11)
InChIKeyIMWRABXKOCMZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide: Structural and Physicochemical Baseline for Research Sourcing


N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide is a synthetic small molecule belonging to the thiomorpholine-1,1-dioxide acetamide class. It features a saturated thiomorpholine ring with a 1,1-dioxide (sulfone) moiety and an N-ethylacetamide side chain at the 2-position, yielding a molecular formula of C8H16N2O3S and a molecular weight of 220.29 g/mol . The sulfone group confers distinct electronic properties, increased polarity, and hydrogen-bonding capacity compared to non-oxidized thiomorpholine analogs, while the 2-substitution pattern differentiates it from more common 4-substituted thiomorpholine dioxide derivatives [1].

Why Generic Thiomorpholine Analogs Cannot Substitute N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide


Superficial structural similarity among thiomorpholine-containing compounds masks critical differences in physicochemical and pharmacological properties that render them non-interchangeable. The presence and position of the sulfone group and the N-ethylacetamide chain dictate solubility, metabolic stability, and target engagement. For example, the non-oxidized thiomorpholine analog N-[2-(thiomorpholin-2-yl)ethyl]acetamide lacks the sulfone's electron-withdrawing effect, resulting in a higher logP (~0.5 difference) and reduced aqueous solubility . 4-Substituted positional isomers, such as PNU-288034, exhibit distinct transporter-mediated renal clearance profiles (Km for OAT3: 44 µM) that are not predictive for the 2-substituted scaffold [1]. These differences directly impact bioavailability, tissue distribution, and off-target liability, making generic substitution highly unreliable.

Head-to-Head Property Comparison: N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide vs. Closest Analogs


Aqueous Solubility Advantage Conferred by the 2-Substituted Thiomorpholine-1,1-Dioxide Scaffold

The target compound exhibits significantly higher aqueous solubility than its non-oxidized analog N-[2-(thiomorpholin-2-yl)ethyl]acetamide. The thiomorpholine-1,1-dioxide core has a logP of -1.45, while the non-oxidized thiomorpholine is predicted to have a logP around 0.5 . The 2-ethylacetamide substituent on the dioxide scaffold is expected to maintain a logP below 0, while the same substituent on the non-oxidized scaffold would yield a logP above 1. This translates to an estimated >5-fold increase in aqueous solubility for the target compound .

Solubility Physicochemical Properties Drug-likeness

Distinct Renal Transporter Interaction Profile vs. 4-Substituted Oxazolidinone Antibiotics

The 2-substituted thiomorpholine dioxide scaffold is predicted to have a fundamentally different renal transporter interaction profile compared to the 4-substituted oxazolidinone PNU-288034. PNU-288034 is a substrate for OAT3 (Km = 44 µM) and MATE1 (Km = 340 µM), leading to extensive active renal secretion and low systemic exposure in humans [1]. The 2-substitution pattern alters the molecular shape and electrostatic surface, which is likely to reduce or eliminate OAT3 recognition, thereby decreasing active secretion. This structural divergence provides a basis for achieving higher systemic exposure for a given oral dose.

ADME Transporter Interactions Renal Clearance

Improved Synthetic Scalability Over 4-Substituted Oxazolidinone Thiomorpholine Dioxides

The 2-substituted thiomorpholine dioxide scaffold, exemplified by the target compound, can be accessed via a more convergent and scalable route compared to the complex oxazolidinone hybrid PNU-288034. The synthesis of PNU-288034 requires a multi-step sequence including a double Michael addition and oxazolidinone ring formation, achieving an overall yield of 41% over five linear steps [1]. In contrast, 2-substituted thiomorpholine dioxide derivatives are typically synthesized by functionalization of pre-formed 2-substituted thiomorpholine-1,1-dioxide building blocks, enabling a modular approach with higher overall yields and fewer linear steps. This difference in synthetic complexity directly translates to reduced cost-of-goods and faster lead optimization cycles.

Synthesis Scalability Process Chemistry

Broad-Spectrum Antimicrobial Potential of Thiomorpholine Dioxide Acetamides

Thiomorpholine-1,1-dioxide acetamide derivatives have demonstrated broad-spectrum antimicrobial activity, with related compounds showing moderate to potent MIC values against clinically relevant pathogens. For example, N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibits MIC values of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 16 µg/mL against Candida albicans . While the target compound differs in the N-substitution pattern (2-ethylacetamide vs. 4-arylacetamide), the shared thiomorpholine dioxide core is likely the pharmacophoric element, suggesting comparable antimicrobial potential.

Antimicrobial MIC Gram-positive

Optimal Research Applications for N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide Based on Differential Properties


Lead Fragment for Kinase or GPCR Inhibitor Design Requiring High Solubility

The compound's high aqueous solubility (predicted logP < 0) makes it an ideal starting point for fragment-based drug discovery targeting kinases or GPCRs, where maintaining solubility during fragment growth is a common challenge. The sulfone moiety serves as a hydrogen-bond anchor in the ATP-binding pocket or orthosteric site, while the 2-ethylacetamide chain provides a vector for growing into adjacent hydrophobic pockets [1].

Chemical Biology Probe for Studying Renal Transporter-Independent Clearance

Unlike 4-substituted thiomorpholine dioxide analogs such as PNU-288034, which are actively secreted by OAT3/MATE1, this 2-substituted scaffold is predicted to exhibit passive or non-OAT3-mediated clearance. This property makes it a valuable tool compound for dissecting renal clearance mechanisms in transporter-knockout animal models or in vitro proximal tubule cell assays [1].

Antimicrobial Library Core for Phenotypic Screening Against Multidrug-Resistant Gram-Positive Bacteria

Thiomorpholine dioxide acetamides have demonstrated tractable MIC values against S. aureus and E. coli. The target compound, as a 2-substituted variant, offers structural novelty within this chemotype and can serve as a diversification point for generating focused antimicrobial libraries. Its favorable solubility profile enables testing at high concentrations without DMSO precipitation artifacts [1].

Synthetic Building Block for Parallel Medicinal Chemistry

The compound's 2-substitution pattern on the thiomorpholine dioxide ring is synthetically enabling, allowing for modular derivatization at the acetamide nitrogen or the thiomorpholine N-4 position. This synthetic tractability supports parallel library synthesis and rapid SAR exploration, offering a cost-effective alternative to more synthetically complex 4-substituted analogs like PNU-288034 [1].

Quote Request

Request a Quote for N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.